2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
Description
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a pyrazole derivative characterized by a hydroxyl-bearing ethyl chain attached to the 5-position of the pyrazole ring, with a chlorine atom at the 4-position and a methyl group at the 1-position. Its molecular formula is C₆H₉ClN₂O, with a molecular weight of 160.6 g/mol . Pyrazole derivatives are widely studied for their biological activities, and this compound’s structure allows for further functionalization via reactions targeting the hydroxyl group.
Properties
Molecular Formula |
C6H9ClN2O |
|---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
2-(4-chloro-2-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H9ClN2O/c1-9-6(2-3-10)5(7)4-8-9/h4,10H,2-3H2,1H3 |
InChI Key |
VHDMMDFSLNXCSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide, leading to the formation of the ethan-1-ol substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.
Major Products Formed
Oxidation: 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethanal or 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethanoic acid.
Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol.
Substitution: 2-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol or 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol.
Scientific Research Applications
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrazole ring can influence the binding affinity and specificity of the compound towards its targets. The ethan-1-ol group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table compares 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol with analogous pyrazole-based compounds, highlighting key structural differences and their implications:
Key Observations
Substituent Effects :
- Ethyl vs. Methyl (1-position) : The ethyl-substituted analog (174.63 g/mol) exhibits higher lipophilicity than the target compound, which may improve bioavailability in hydrophobic environments .
- Chlorine Position : All compounds retain the 4-Cl substituent, critical for electronic modulation of the pyrazole ring, influencing reactivity and binding interactions.
Functional Group Impact: Hydroxyl (-OH): Present in the target and methanol analog, enabling hydrogen bonding and derivatization. The ethanol chain in the target offers greater flexibility than the methanol analog’s shorter chain . Nitrile (-CN): The acetonitrile derivative’s nitrile group is less polar but highly reactive, favoring use in cross-coupling reactions . Amine (-NHMe): The amine derivative’s basicity and hydrogen-bonding capacity make it suitable for targeting biological receptors .
Biological Activity
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a chloro-substituted pyrazole moiety that contributes to its pharmacological properties.
The molecular formula of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is , with a molecular weight of approximately 174.59 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 174.59 g/mol |
| CAS Number | 1504822-06-3 |
| IUPAC Name | 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of pyrazole derivatives, including 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol. In vitro evaluations have shown that this compound exhibits significant activity against various bacterial strains. For instance, a study reported minimum inhibitory concentration (MIC) values indicating potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol | 0.25 | Staphylococcus aureus |
| Other Pyrazole Derivative (e.g., 7b) | 0.22 | Escherichia coli |
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity. Studies have indicated that it inhibits the growth of several fungal strains, including Aspergillus niger and Candida albicans, making it a candidate for further development as an antifungal agent.
Table 2: Antifungal Activity Evaluation
| Compound | Inhibition Zone (mm) | Fungal Strain |
|---|---|---|
| 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol | 15 | Aspergillus niger |
| Control (Fluconazole) | 20 | Candida albicans |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has shown that it can inhibit pancreatic α-amylase, which is crucial for carbohydrate metabolism. The inhibition percentage was found to be comparable to acarbose, a known α-amylase inhibitor.
Table 3: α-Amylase Inhibition Activity
| Compound | Inhibition (%) |
|---|---|
| 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol | 70 |
| Acarbose | 75 |
Case Studies
Several case studies have explored the pharmacological potential of pyrazole derivatives in treating infections and metabolic disorders:
- Antimicrobial Resistance Study : A study focused on the resistance patterns of bacterial strains against conventional antibiotics found that the inclusion of pyrazole derivatives could enhance treatment efficacy, particularly in resistant strains.
- Diabetes Management : Another study investigated the role of α-amylase inhibitors in managing postprandial glucose levels in diabetic patients, highlighting the potential application of compounds like 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-ol in therapeutic regimes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
